molecular formula C14H17NO B14849499 2-(Cyclohexylmethyl)-6-hydroxybenzonitrile

2-(Cyclohexylmethyl)-6-hydroxybenzonitrile

Cat. No.: B14849499
M. Wt: 215.29 g/mol
InChI Key: ZSTVDMLLISHQOB-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-6-hydroxybenzonitrile: is an organic compound that features a cyclohexylmethyl group attached to a benzonitrile ring with a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-6-hydroxybenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. This reaction is typically carried out with primary alkyl halides or methyl halides and strong bases such as sodium hydride or potassium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-6-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or tosylates in the presence of a base are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-6-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylbenzene: Lacks the hydroxyl and nitrile groups, making it less reactive.

    6-Hydroxybenzonitrile: Lacks the cyclohexylmethyl group, resulting in different physical and chemical properties.

    2-(Cyclohexylmethyl)benzonitrile:

Uniqueness

2-(Cyclohexylmethyl)-6-hydroxybenzonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological molecules.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(cyclohexylmethyl)-6-hydroxybenzonitrile

InChI

InChI=1S/C14H17NO/c15-10-13-12(7-4-8-14(13)16)9-11-5-2-1-3-6-11/h4,7-8,11,16H,1-3,5-6,9H2

InChI Key

ZSTVDMLLISHQOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)C#N

Origin of Product

United States

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